

# Spectroscopic Analysis of 2,3,5,6-Tetrachloroaniline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3,5,6-Tetrachloroaniline

Cat. No.: B043135

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,3,5,6-tetrachloroaniline**, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics, along with the experimental protocols used for data acquisition.

## Mass Spectrometry (MS)

The mass spectrum of **2,3,5,6-tetrachloroaniline** provides crucial information about its molecular weight and isotopic distribution. The presence of four chlorine atoms results in a characteristic isotopic pattern for the molecular ion and its fragments.

Table 1: Mass Spectrometry Data for **2,3,5,6-Tetrachloroaniline**

m/z	Relative Intensity (%)	Assignment
229	78.3	[M] <sup>+</sup>
231	100.0	[M+2] <sup>+</sup>
233	48.6	[M+4] <sup>+</sup>
194	21.6	[M-Cl] <sup>+</sup>
160	18.9	[M-Cl-HCl] <sup>+</sup>
125	14.9	[C <sub>5</sub> H <sub>2</sub> Cl] <sup>+</sup>
97	10.8	[C <sub>4</sub> H <sub>2</sub> Cl] <sup>+</sup>

Data sourced from the Spectral Database for Organic Compounds (SDBS).

## Infrared (IR) Spectroscopy

The FT-IR spectrum of **2,3,5,6-tetrachloroaniline** reveals the characteristic vibrational frequencies of its functional groups. The presence of the amine group and the substituted benzene ring are clearly indicated.

Table 2: FT-IR Spectral Data for **2,3,5,6-Tetrachloroaniline**

Wavenumber (cm <sup>-1</sup> )	Transmittance (%)	Assignment
3483	64.9	N-H asymmetric stretch
3390	66.8	N-H symmetric stretch
1618	66.3	N-H scissoring
1541	47.9	Aromatic C=C stretch
1421	33.1	Aromatic C=C stretch
1313	50.8	C-N stretch
854	45.4	C-H out-of-plane bend
692	55.4	C-Cl stretch

Data sourced from the Spectral Database for Organic Compounds (SDBS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the **2,3,5,6-tetrachloroaniline** molecule.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum shows a single peak for the aromatic proton and a broad signal for the amine protons.

Table 3: <sup>1</sup>H NMR Spectral Data for **2,3,5,6-Tetrachloroaniline** (90 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.33	Singlet	1H	Ar-H
4.47	Broad Singlet	2H	-NH <sub>2</sub>

Data sourced from the Spectral Database for Organic Compounds (SDBS).

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum displays three distinct signals corresponding to the different carbon environments in the aromatic ring.

Table 4: <sup>13</sup>C NMR Spectral Data for **2,3,5,6-Tetrachloroaniline** (22.5 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Assignment
141.6	C-NH <sub>2</sub>
128.4	C-H
120.9	C-Cl

Data sourced from the Spectral Database for Organic Compounds (SDBS).

## Experimental Protocols and Workflows

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

### Mass Spectrometry Protocol

**Instrumentation:** A quadrupole-based mass spectrometer with an electron ionization (EI) source was utilized.

**Sample Preparation:** A dilute solution of **2,3,5,6-tetrachloroaniline** in a volatile organic solvent, such as methanol or dichloromethane, was prepared.

**Data Acquisition:**

- The sample was introduced into the instrument via a direct insertion probe or a gas chromatograph.
- The ionization energy was set to a standard 70 eV.
- The mass analyzer was scanned over a mass-to-charge ratio ( $m/z$ ) range of 50-300 amu.
- The ion source temperature was maintained at 200°C and the transfer line at 250°C.

### Infrared Spectroscopy Protocol

**Instrumentation:** A Fourier Transform Infrared (FT-IR) spectrometer.

**Sample Preparation (KBr Pellet Method):**

- Approximately 1-2 mg of **2,3,5,6-tetrachloroaniline** was finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

**Data Acquisition:**

- A background spectrum of the empty sample compartment was recorded.

- The KBr pellet containing the sample was placed in the sample holder.
- The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

## NMR Spectroscopy Protocol

Instrumentation: A 90 MHz Nuclear Magnetic Resonance (NMR) spectrometer for  $^1\text{H}$  NMR and a 22.5 MHz spectrometer for  $^{13}\text{C}$  NMR.

Sample Preparation:

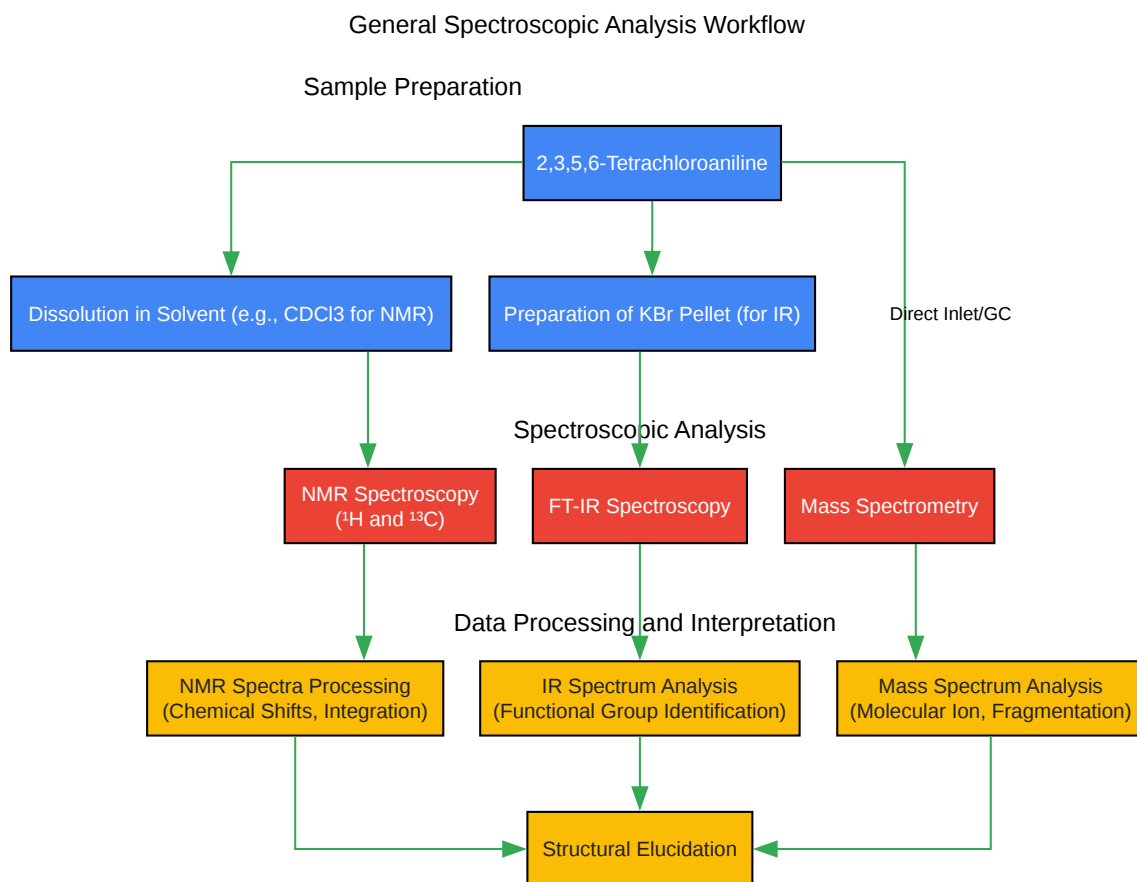
- Approximately 10-20 mg of **2,3,5,6-tetrachloroaniline** was dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a 5 mm NMR tube.
- Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

Data Acquisition:

- $^1\text{H}$  NMR: The spectrum was acquired using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A sufficient number of scans and a suitable relaxation delay were used to ensure accurate integration.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,3,5,6-tetrachloroaniline**.



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Caption: General workflow for spectroscopic analysis.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)